N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is an organic compound that features a benzamide core substituted with a 3-chlorophenyl group, a furan-2-yl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-chlorobenzyl)-2-nitrobenzamide. Subsequent reaction with furan-2-carbaldehyde under reductive amination conditions yields the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl and furan-2-yl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: This compound shares the chlorophenyl group but differs in its core structure and substituents.
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: Another similar compound with different functional groups and core structure.
Uniqueness
N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a furan ring makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15ClN2O4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-15-6-3-5-14(11-15)12-21(13-16-7-4-10-26-16)19(23)17-8-1-2-9-18(17)22(24)25/h1-11H,12-13H2 |
InChI Key |
RVNAKTYARZEQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
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